(3-Phenylbutyl)(prop-2-en-1-yl)amine hydrochloride (3-Phenylbutyl)(prop-2-en-1-yl)amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1240569-38-3
VCID: VC11695066
InChI: InChI=1S/C13H19N.ClH/c1-3-10-14-11-9-12(2)13-7-5-4-6-8-13;/h3-8,12,14H,1,9-11H2,2H3;1H
SMILES: CC(CCNCC=C)C1=CC=CC=C1.Cl
Molecular Formula: C13H20ClN
Molecular Weight: 225.76 g/mol

(3-Phenylbutyl)(prop-2-en-1-yl)amine hydrochloride

CAS No.: 1240569-38-3

Cat. No.: VC11695066

Molecular Formula: C13H20ClN

Molecular Weight: 225.76 g/mol

* For research use only. Not for human or veterinary use.

(3-Phenylbutyl)(prop-2-en-1-yl)amine hydrochloride - 1240569-38-3

Specification

CAS No. 1240569-38-3
Molecular Formula C13H20ClN
Molecular Weight 225.76 g/mol
IUPAC Name 3-phenyl-N-prop-2-enylbutan-1-amine;hydrochloride
Standard InChI InChI=1S/C13H19N.ClH/c1-3-10-14-11-9-12(2)13-7-5-4-6-8-13;/h3-8,12,14H,1,9-11H2,2H3;1H
Standard InChI Key NVMUNFRUUPARLF-UHFFFAOYSA-N
SMILES CC(CCNCC=C)C1=CC=CC=C1.Cl
Canonical SMILES CC(CCNCC=C)C1=CC=CC=C1.Cl

Introduction

Chemical Structure and Properties

Molecular Characterization

The molecular formula of (3-phenylbutyl)(prop-2-en-1-yl)amine hydrochloride is C13_{13}H18_{18}N·HCl, yielding a molecular weight of 213.75 g/mol. The structure comprises a 3-phenylbutyl chain (a four-carbon alkyl group with a phenyl substituent at the third position) linked to a prop-2-en-1-ylamine group, which is protonated as a hydrochloride salt . The propenylamine moiety introduces a reactive allylic double bond, enabling participation in cycloaddition or polymerization reactions, while the phenylbutyl group contributes hydrophobic character.

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource Inference
Molecular FormulaC13_{13}H18_{18}N·HClDerived from structure
Molecular Weight213.75 g/molCalculated
Boiling PointNot reported
Melting PointNot reported
SolubilityLikely soluble in polar solventsAnalogous amines

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of (3-phenylbutyl)(prop-2-en-1-yl)amine hydrochloride can be inferred from methods used for structurally related amines. A plausible route involves:

  • Alkylation of Propenylamine: Reacting 3-phenylbutyl bromide with prop-2-en-1-ylamine in the presence of a base (e.g., potassium carbonate) to form the tertiary amine .

  • Salt Formation: Treating the free amine with hydrochloric acid to yield the hydrochloride salt .

A patent detailing the synthesis of 3-phenylpropylamine (CN110283082A) provides a relevant framework . In this method, phthalimide salts act as intermediates, followed by hydrazinolysis to liberate the primary amine. Adapting this approach, 3-phenylbutanol could be converted to 1-chloro-3-phenylbutane, which then reacts with propenylamine under nucleophilic substitution conditions.

Table 2: Example Reaction Conditions from Analogous Syntheses

StepReagents/ConditionsYieldSource
AlkylationK2_2CO3_3, DMF, 100°C~90%
HydrazinolysisHydrazine hydrate, MeOH, reflux~95%
Salt FormationHCl (gaseous), Et2_2OQuantitative

Applications and Industrial Relevance

Pharmaceutical Intermediates

Allylamine derivatives are pivotal in synthesizing bioactive molecules. For instance, tert-butyl(prop-2-en-1-yl)amine hydrochloride (a structural analog) is employed in antiviral and antibiotic research . The phenylbutyl group in the target compound may enhance blood-brain barrier penetration, suggesting potential in central nervous system (CNS) drug development.

Polymer Chemistry

The allylic double bond in the propenylamine group allows participation in radical polymerization, enabling the creation of functionalized polymers. Such materials could serve as drug delivery vehicles or conductive matrices.

Future Directions

Further research should prioritize:

  • Optimized Synthesis: Scaling production via catalytic methods to improve yields.

  • Biological Screening: Evaluating antimicrobial or neuropharmacological activity.

  • Thermal Stability Studies: Ensuring safe handling during industrial processes.

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